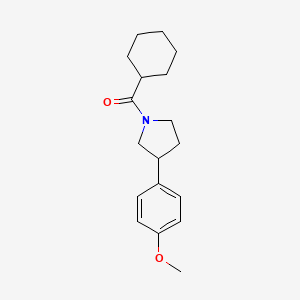

1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine

Description

Historical Context of N-Acylpyrrolidine Development in Pharmaceutical Research

The exploration of N-acylated pyrrolidine derivatives began in earnest during the late 20th century, driven by the need for bioavailable central nervous system (CNS) agents. Early work focused on proline derivatives, but the introduction of acyl groups at the pyrrolidine nitrogen marked a paradigm shift. This modification enhanced metabolic stability while preserving the ring’s pseudorotational properties, which enable optimal three-dimensional positioning of pharmacophoric groups.

A critical milestone emerged in the 2010s with the development of 1-acylpyrrolidines as dual serotonin-norepinephrine reuptake inhibitors. Researchers observed that cyclohexanecarbonyl substituents, as seen in 1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine, conferred improved blood-brain barrier penetration compared to simpler acetylated analogs. Concurrently, the incorporation of methoxyaryl groups addressed historical challenges with aqueous solubility in lipophilic CNS candidates, as demonstrated in comparative studies of N-acylpyrrolidine derivatives.

Table 1: Key Structural Features of 1-Cyclohexanecarbonyl-3-(4-Methoxyphenyl)Pyrrolidine Compared to Early N-Acylpyrrolidines

| Feature | Early Derivatives (1990s) | 1-Cyclohexanecarbonyl-3-(4-Methoxyphenyl)Pyrrolidine |

|---|---|---|

| N-Acyl Group | Acetyl, propionyl | Cyclohexanecarbonyl |

| C3 Substituent | Alkyl chains | 4-Methoxyphenyl |

| LogP (Predicted) | 1.2–2.1 | 3.8 |

| PSA (Ų) | 40–50 | 29.5 |

Data derived from molecular descriptor analysis.

Significance in Contemporary Medicinal Chemistry Research

This compound’s significance stems from three interrelated factors: (1) the stereochemical complexity imparted by the pyrrolidine scaffold, (2) the tunable electronic properties of the 4-methoxyphenyl group, and (3) the conformational restraint provided by the cyclohexanecarbonyl moiety. Recent studies highlight its utility as a molecular probe for investigating allosteric binding pockets in G protein-coupled receptors (GPCRs), where the methoxy group’s electron-donating effects facilitate cation-π interactions with conserved lysine residues.

In kinase inhibition research, the compound’s balanced lipophilicity (LogP ≈ 3.8) enables simultaneous engagement with hydrophobic back pockets and polar catalytic domains. This property has been exploited in the design of Bruton’s tyrosine kinase (BTK) inhibitors, where the cyclohexanecarbonyl group occupies a deep hydrophobic cleft while the pyrrolidine nitrogen coordinates with catalytic aspartate residues. Furthermore, the 4-methoxyphenyl substituent’s para-methoxy group serves as a metabolic liability shield, reducing oxidative dealkylation compared to unsubstituted phenyl analogs.

Structural Relationship to Other N-Acylpyrrolidine Derivatives

The compound occupies a unique niche within the N-acylpyrrolidine chemical space. Compared to the closely related (S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrrolidine-2-carboxamide, it lacks the extended piperazine-ethylcarboxamide side chain but retains the critical cyclohexanecarbonyl-pyrrolidine core. This structural simplification reduces molecular weight (287.4 g/mol vs. 442.6 g/mol) while preserving key pharmacophoric elements, making it a valuable lead optimization starting point.

Key Structural Comparisons:

- Versus Proline Derivatives: The N-acylation prevents zwitterionic formation, enhancing cell membrane permeability.

- Versus 3-Arylpiperidines: The pyrrolidine ring’s smaller size enables better adaptation to sterically constrained binding sites.

- Versus Contemporary Clinical Candidates: Retains the metabolically stable cyclohexanecarbonyl group present in Phase III BTK inhibitors while eliminating problematic heteroaromatic systems.

Current Research Landscape and Academic Knowledge Gaps

Recent advances in asymmetric catalysis have enabled the synthesis of enantiopure 1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine variants. The pyridine-N-oxide catalyzed N-acylative desymmetrization methodology reported in 2025 demonstrates particular promise, achieving >98% enantiomeric excess through selective O-acyloxypyridinium intermediate formation. However, significant gaps persist in understanding the compound’s pseudorotational behavior—a critical factor determining its bioactive conformation.

Ongoing research priorities include:

- Dynamic Stereochemistry: Characterizing the energy barriers between puckered conformations under physiological conditions.

- Metabolic Fate: Elucidating cytochrome P450 isoform specificity in N-deacylation pathways.

- Polypharmacology: Systematic profiling against off-target kinases and nuclear receptors.

- Solid-State Stability: Investigating crystalline vs. amorphous form effects on dissolution kinetics.

Properties

IUPAC Name |

cyclohexyl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-21-17-9-7-14(8-10-17)16-11-12-19(13-16)18(20)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHWQVZFNXAMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and cyclohexanone.

Chemical Reactions Analysis

1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. .

Scientific Research Applications

1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis

Comparison with Similar Compounds

1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:

Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.

Phenyl(pyrrolidin-1-yl)methanone Derivatives: Other derivatives in this class exhibit similar pharmacological profiles but differ in their specific functional groups and activities

Biological Activity

1-Cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a cyclohexanecarbonyl group and a 4-methoxyphenyl moiety. This unique structure may contribute to its biological activity, particularly in modulating various biochemical pathways.

Biological Activity Overview

Research indicates that 1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect cells from oxidative stress .

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Neuroprotective Properties : Studies suggest that it may offer neuroprotection in models of neurodegenerative diseases by preventing neuronal damage associated with oxidative stress .

The primary mechanism involves the activation of the Nrf2 transcription factor, which plays a crucial role in cellular defense against oxidative damage. Under normal conditions, Nrf2 is kept at low levels by the Keap1 protein. However, exposure to electrophiles or oxidative stress can lead to the modification of Keap1, resulting in the stabilization and nuclear translocation of Nrf2 . This process enhances the transcription of various cytoprotective genes.

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

- In vitro Studies : In cultured neuronal cells, treatment with 1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine resulted in significant reductions in markers of oxidative stress and apoptosis .

- Animal Models : In rodent models of stroke, administration of the compound improved survival rates and reduced neurological deficits compared to control groups. These effects were attributed to enhanced antioxidant enzyme activity and reduced inflammation .

Data Summary

Q & A

Q. What are common synthetic routes for 1-cyclohexanecarbonyl-3-(4-methoxyphenyl)pyrrolidine?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine core via cyclization of a 1,4-diketone or amino alcohol precursor.

- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

- Step 3 : Acylation with cyclohexanecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine) to attach the cyclohexanecarbonyl moiety. Key reagents: Chiral catalysts (e.g., Lewis acids), coupling agents (DCC), and solvents like dichloromethane .

Q. How is the compound structurally characterized?

Analytical methods include:

- NMR : - and -NMR to confirm substituent positions and stereochemistry.

- X-ray crystallography : Tools like SHELX and WinGX refine crystal structures and validate bond lengths/angles .

- Mass spectrometry : HRMS for molecular weight verification.

- IR spectroscopy : Identification of carbonyl (C=O) and aryl ether (C-O-C) functional groups .

Q. What biological targets are associated with this compound?

Pyrrolidine derivatives with 4-methoxyphenyl groups often target neurological receptors (e.g., 5-HT or σ receptors) due to their structural mimicry of endogenous ligands. Preliminary studies suggest interactions with enzymes like monoamine oxidases (MAOs) .

Advanced Research Questions

Q. How do stereochemical challenges impact synthesis?

The chiral pyrrolidine ring requires asymmetric synthesis strategies:

- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to control stereochemistry.

- Catalytic enantioselective methods : Transition-metal catalysts (e.g., Ru or Pd) for C–H activation or cross-coupling reactions. Challenges include racemization during acylation and purification of diastereomers via chiral HPLC .

Q. What computational methods predict the compound’s reactivity?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models:

Q. How do structural modifications affect pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy position : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta positions.

- Cyclohexanecarbonyl group : Increases lipophilicity, improving blood-brain barrier penetration. Comparative assays using radiolabeled ligands (e.g., -SB 269970) quantify receptor binding affinities .

Q. What contradictions exist in biological assay data?

Discrepancies arise from:

- Assay conditions : Variations in pH or co-solvents (e.g., DMSO) alter ligand-receptor interactions.

- Cell lines : Differences in receptor isoform expression (e.g., 5-HT vs. 5-HT). Meta-analyses using standardized protocols (e.g., BRET assays) resolve inconsistencies .

Q. How are crystallographic disorders resolved in X-ray structures?

Tools like SHELXL refine disordered regions via:

Q. What stability issues arise during storage?

Q. How is the compound used in asymmetric catalysis?

The pyrrolidine ring acts as a chiral scaffold for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.